An In-depth Technical Guide to the Physical Properties of 2-(Methylsulfonyl)aniline Hydrochloride
An In-depth Technical Guide to the Physical Properties of 2-(Methylsulfonyl)aniline Hydrochloride
Introduction
2-(Methylsulfonyl)aniline hydrochloride, a key intermediate in modern synthetic chemistry, presents a unique set of physicochemical characteristics that are pivotal for its application in research, particularly in the realm of drug development and materials science. This guide offers a comprehensive exploration of its core physical properties, providing both established data and the experimental methodologies required for their verification. Understanding these properties is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, ensuring purity, and predicting the behavior of this compound in various chemical and biological systems.
The molecule consists of an aniline ring substituted at the ortho position with a methylsulfonyl group, and it is presented as a hydrochloride salt. This structure, particularly the presence of the electron-withdrawing sulfonyl group and the protonated amine, profoundly influences its solubility, melting point, and electronic properties. This guide is structured to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of these critical parameters.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's fundamental physical properties is the bedrock of its successful application. This section consolidates the key identifiers and physical data for 2-(Methylsulfonyl)aniline hydrochloride.
Chemical Structure and Identifiers
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IUPAC Name: 2-methylsulfonylaniline;hydrochloride[1]
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Synonyms: 2-(Methylsulfonyl)aniline, HCl; 2-Aminophenyl methyl sulphone hydrochloride[2][3]
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Molecular Weight: 207.68 g/mol [1]
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InChI Key: MEUQLZQZRWBBHV-UHFFFAOYSA-N[4]
Summary of Physical Properties
The following table provides a summary of the key physical properties of 2-(Methylsulfonyl)aniline hydrochloride, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Solid | [4] |
| Melting Point | 139-141 °C | [2] |
| Solubility | Information not widely available in public sources. Hydrochloride salts of amines are generally more water-soluble than the free base.[5][6] | N/A |
| pKa | Data for the specific compound is not readily available. The pKa of the anilinium ion is influenced by substituents on the aromatic ring. | N/A |
Section 2: Experimental Determination of Physical Properties
To ensure the quality and consistency of experimental outcomes, it is crucial for researchers to be proficient in the methods used to determine the physical properties of their compounds. This section provides detailed, step-by-step protocols for key analytical procedures.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities will broaden and depress this range.[7]
Methodology: Capillary Melting Point Determination [8]
This is the most common and fundamental method for determining the melting point of a solid sample.[8]
Protocol:
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Sample Preparation: Ensure the 2-(Methylsulfonyl)aniline hydrochloride sample is completely dry and finely powdered.[8]
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Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.[9][10] The sample should be packed to a height of 1-2 mm.[10]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9]
-
Initial Rapid Heating: If the approximate melting point is unknown, rapidly heat the sample to get a rough estimate.[7]
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.[7] Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.[7][9]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]
Causality Behind Experimental Choices:
-
Dry, Powdered Sample: Using a dry sample is crucial as moisture can act as an impurity, depressing and broadening the melting range.[9] A powdered sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate near the melting point is essential for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Visualization of Melting Point Determination Workflow:
Caption: Workflow for Spectrophotometric pKa Determination.
Section 3: Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the sulfonyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern.
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¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments, further confirming the molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to:
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N-H stretching vibrations of the anilinium group.
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S=O stretching vibrations of the sulfonyl group.
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C-H stretching and bending vibrations of the aromatic ring and methyl group.
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C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition. [11]
Section 4: Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling 2-(Methylsulfonyl)aniline hydrochloride.
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Hazard Identification: The compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation. [1]It is harmful if swallowed, in contact with skin, or if inhaled. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. [2]
Conclusion
2-(Methylsulfonyl)aniline hydrochloride is a compound with a defined set of physical properties that are crucial for its effective use in scientific research and development. This guide has provided a detailed overview of its key characteristics, from its molecular structure and melting point to the experimental protocols necessary for their verification. By adhering to the methodologies outlined and understanding the scientific principles behind them, researchers can ensure the quality of their starting materials and the reliability of their experimental results. The synthesis of accurate and comprehensive data for such compounds is a cornerstone of scientific integrity and innovation.
References
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Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
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DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
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University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]
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University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
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MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Evotec. (n.d.). Buy 2-Chloro-5-(methylsulfonyl)aniline hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2-(Methylsulfonyl)aniline hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Retrieved from [Link]
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ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-(Methylsulfonyl)aniline, HCl, min 98%. Retrieved from [Link]
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Florida State College at Jacksonville. (n.d.). Procedure - CHM1020L Online Manual. Retrieved from [Link]
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Vedantu. (n.d.). Salt Analysis: Identify Acidic & Basic Radicals (Class 12 CBSE). Retrieved from [Link]
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Taylor & Francis Online. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
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European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]
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